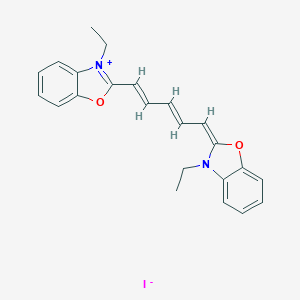

3,3'-ジエチルオキサジカルボシアニンヨージド

説明

Synthesis Analysis

The synthesis of benzoxazolium derivatives often involves condensation reactions and the use of specific reagents to introduce the ethyl and iodide groups. For example, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate demonstrates the complexity and specificity required in synthesizing such compounds, highlighting the intricate steps and conditions necessary for the formation of benzoxazolium salts (Marjani, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazolium derivatives is characterized by X-ray diffraction and spectroscopy methods, including IR, 1H, and 13C NMR spectroscopy. These methods confirm the crystal structure and provide detailed information about the intermolecular interactions, such as hydrogen bonding and donor-acceptor distances, crucial for understanding the compound's chemical behavior (Marjani, 2013).

Chemical Reactions and Properties

Benzoxazolium compounds participate in a range of chemical reactions, often acting as catalysts or intermediates. For instance, triazolium iodide salts have been shown to catalyze the oxidative coupling of benzylamines, demonstrating the versatility and reactivity of benzoxazolium ions in synthetic chemistry. Such reactions underscore the importance of the iodide ion in facilitating electron transfer processes (Byrne & Albrecht, 2020).

Physical Properties Analysis

The physical properties of benzoxazolium salts, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction studies provide insights into the crystalline systems and space groups, which are vital for understanding the material's properties and potential applications (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for the application of benzoxazolium salts in various fields. Studies on the synthesis and reactivity of these compounds reveal their potential as intermediates in organic synthesis and their role in catalysis, highlighting the importance of the iodide moiety in their chemical behavior (Byrne & Albrecht, 2020).

科学的研究の応用

蛍光研究

DODCI は、蛍光染料としての特性により、蛍光研究で使用されています . 蛍光度が高いため、さまざまな種類の蛍光ベースの研究やアプリケーションに役立ちます .

生きたシナプス前神経終末の染色

DODCI は、生きたシナプス前神経終末を染色するための潜在的な高感度プローブとして使用されてきました . このアプリケーションは、神経終末の可視化が神経機能に関する貴重な洞察を提供できる神経科学研究で特に役立ちます .

膜電位とカルシウムイオンフラックスに関する研究

DODCI は、単離された筋小胞体小胞における膜電位とカルシウムイオンフラックスの関係を調査した研究で使用されてきました . この研究は、細胞プロセスを理解するために不可欠であり、薬理学や医学など、さまざまな分野に影響を与える可能性があります .

サイトフロメトリー研究

DODCI は、サイトフロメトリー研究で細胞を標識するためのコンジュゲートとして使用できます . サイトフロメトリーは、細胞集団の蛍光強度を測定するために使用される技術であり、DODCI は細胞を標識してこの方法で検出できるように使用できます .

カーボンナノチューブの画像化

DODCI は、蛍光顕微鏡を使用してカーボンナノチューブ (CNT) を画像化するためにも使用できます . このアプリケーションは、CNT の画像化がその構造と特性に関する貴重な情報を提供できるナノテクノロジーや材料科学で特に関連しています

作用機序

Target of Action

3,3’-Diethyloxadicarbocyanine iodide, also known as DODCI, is primarily used as a fluorescent probe . Its primary targets are mitochondria and endoplasmic reticulum in animal and plant cells . It has also been used as a micellar probe due to its positive charge, which allows it to stay at the micelle-water interface .

Mode of Action

DODCI is a cyanine-based dye that is used in the photosensitization of mitochondria and endoplasmic reticulum . It is also used as a microviscosity probe for micelles and microemulsions . The compound’s interaction with its targets is primarily through fluorescence , where it absorbs light at a specific wavelength and then re-emits light at a longer wavelength .

Biochemical Pathways

It has been used to study the relationship between membrane potential and calcium ion fluxes in isolated sarcoplasmic reticulum vesicles .

Pharmacokinetics

Its solubility in dmf and methanol suggests that it may have good bioavailability .

Result of Action

The primary result of DODCI’s action is the generation of fluorescence, which can be used to visualize and study various biological structures and processes . For example, it has been used to stain living presynaptic nerve terminals, which are characteristically rich in mitochondria .

Action Environment

The action, efficacy, and stability of DODCI can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH, temperature, and ionic strength of the solution . It is typically stored at 2-8°C to maintain its stability .

特性

IUPAC Name |

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZYSUDOQXJOU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,3'-Diethyloxadicarbocyanine iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14806-50-9, 64173-98-4 | |

| Record name | 3,3′-Diethyloxadicarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14806-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl]-, iodide, (Z,E,E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64173-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-ethyl-2-[5-(3-ethyl-3H-benzoxazol-2-ylidene)penta-1,3-dienyl]benzoxazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

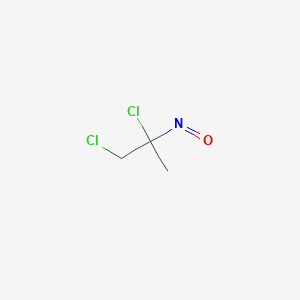

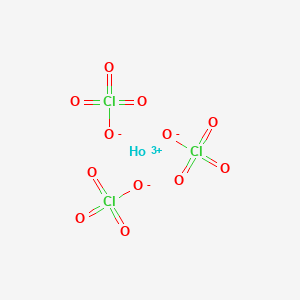

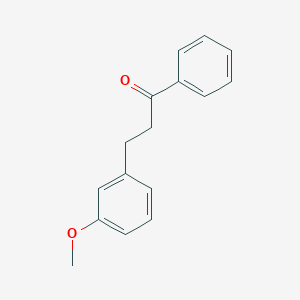

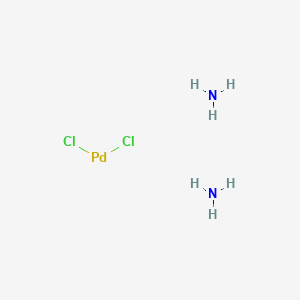

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

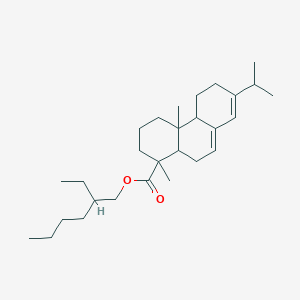

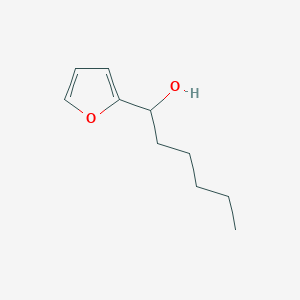

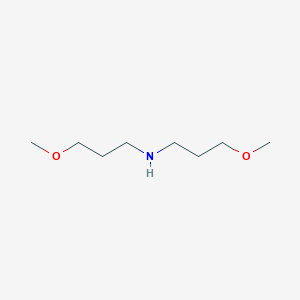

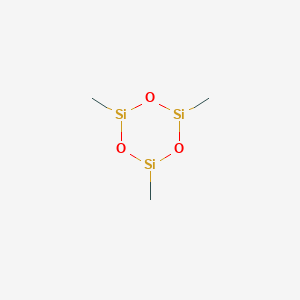

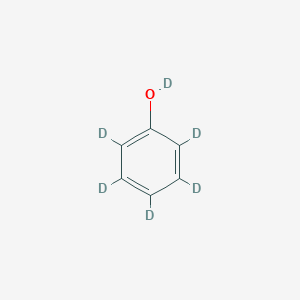

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)